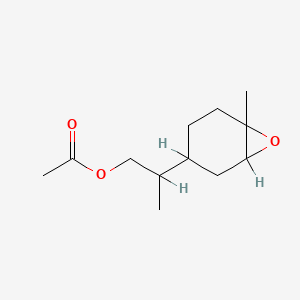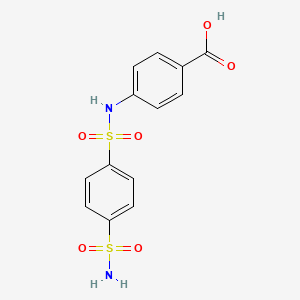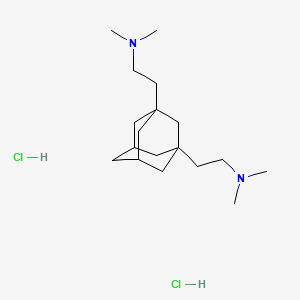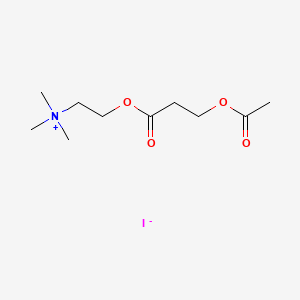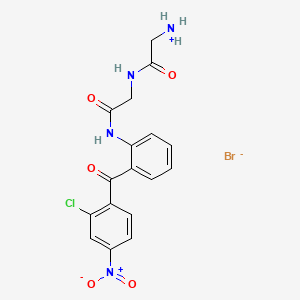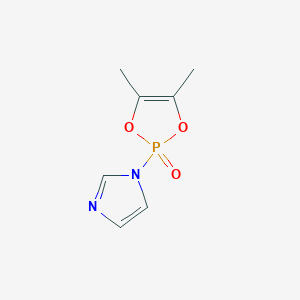![molecular formula C12H16N2 B13762515 (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole is a complex organic compound belonging to the class of isoindoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole typically involves multistep processes. One common method includes the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the use of pyrrole ring closure reactions, which have been shown to be effective in synthesizing isoindole derivatives .
Industrial Production Methods
Industrial production of isoindole derivatives, including this compound, often relies on scalable synthetic routes that ensure high yields and purity. These methods may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cascade C-H transformations, to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, isoindoline.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the isoindole derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole include:
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Phthalimide: A related compound with two carbonyl groups.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the pyrazino ring fused to the isoindole core.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(1S,10bS)-1-methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-9-12-11-5-3-2-4-10(11)8-14(12)7-6-13-9/h2-5,9,12-13H,6-8H2,1H3/t9-,12+/m0/s1 |
InChI-Schlüssel |
MDAMQQBXDLUPFQ-JOYOIKCWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2C3=CC=CC=C3CN2CCN1 |
Kanonische SMILES |
CC1C2C3=CC=CC=C3CN2CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


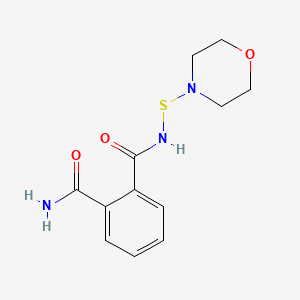
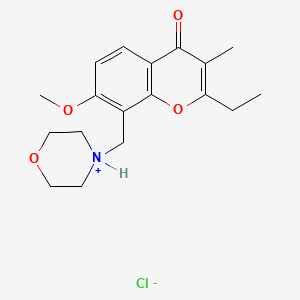



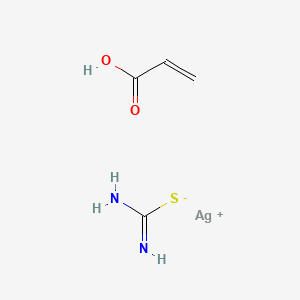
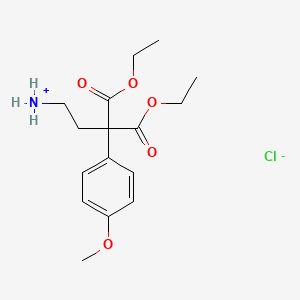
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
